molecular formula C16H11N5O2 B2472076 N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide CAS No. 1448058-95-4

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide

Cat. No. B2472076
CAS RN: 1448058-95-4
M. Wt: 305.297
InChI Key: KLQVRIHECRJOIV-UHFFFAOYSA-N
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Description

“N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The imidazole ring is a key component of many biologically active compounds and drugs .


Synthesis Analysis

The synthesis of similar compounds involves the N-arylation of imidazole with 4-fluorobenzaldehyde using a catalyst, which gives 4-(1H-imidazol-1-yl) benzaldehyde . This compound is then treated with substituted acetophenones to yield corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride results in the title compounds .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include N-arylation, treatment with substituted acetophenones, and reaction with guanidine hydrochloride .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Medicinal Chemistry and Drug Design

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide and related compounds have been extensively studied for their potential in medicinal chemistry and drug design, particularly for their roles in targeting specific receptors or enzymes within the body. For example, imidazo[1,2-a]pyrimidine derivatives have been identified for their capability to inhibit specific biological pathways, showing promise in the treatment of various diseases, including cancer (Linton et al., 2011). These compounds are part of a broader effort to develop more targeted therapies with fewer side effects.

Antiviral Research

Compounds structurally related to this compound have been explored for their antiviral properties. For instance, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were designed and prepared, showing potential as antirhinovirus agents, indicating the versatility of this chemical framework in developing new antiviral medications (Hamdouchi et al., 1999).

Gene Therapy and Cell Research

Research has also delved into the use of pyrrole-imidazole polyamides, close relatives to the compound , for their potential in gene therapy and cell research. These molecules can be designed to bind specific DNA sequences, offering a way to control gene expression, which is crucial for the development of gene-based treatments for diseases (Nagashima et al., 2009). This application represents a cutting-edge approach to treating genetic disorders and cancers.

Future Directions

The future directions for “N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide” and similar compounds could involve further testing and development as potential inhibitors for various diseases. For example, a new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was designed and synthesized according to the structure of well-established V600EBRAF inhibitors . These compounds were tested against V600EBRAF and screened on NCI 60 cancer cell lines .

properties

IUPAC Name

N-(6-imidazol-1-ylpyrimidin-4-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c22-16(13-7-11-3-1-2-4-12(11)23-13)20-14-8-15(19-9-18-14)21-6-5-17-10-21/h1-10H,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQVRIHECRJOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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